molecular formula C23H29N5O2 B11018437 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11018437
M. Wt: 407.5 g/mol
InChI Key: FMXHNFVGESNIHX-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety linked to a cycloheptapyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Cycloheptapyridazine Formation: The next step involves the formation of the cycloheptapyridazine ring. This can be done by reacting a suitable dicarbonyl compound with hydrazine hydrate.

    Coupling Reaction: Finally, the benzimidazole and cycloheptapyridazine intermediates are coupled using a suitable linker, such as bromoacetic acid, under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds or reduction of ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or cycloheptapyridazine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptapyridazine ring may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which combines the properties of benzimidazole and cycloheptapyridazine. This combination may result in enhanced biological activity or improved chemical stability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C23H29N5O2/c1-16(2)14-27-20-11-7-6-10-19(20)25-21(27)13-24-22(29)15-28-23(30)12-17-8-4-3-5-9-18(17)26-28/h6-7,10-12,16H,3-5,8-9,13-15H2,1-2H3,(H,24,29)

InChI Key

FMXHNFVGESNIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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